4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile
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Overview
Description
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile is a chemical compound that belongs to the class of thiomorpholine derivatives. This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound also features a benzoyl group substituted with chlorine and fluorine atoms, as well as a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with thiomorpholine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiomorpholine ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiomorpholine ring.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions, with common reagents including hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted benzoyl derivatives.
Oxidation Reactions: Oxidized thiomorpholine derivatives.
Reduction Reactions: Reduced thiomorpholine derivatives.
Hydrolysis: Carboxylic acids or amides.
Scientific Research Applications
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-4-carbonitrile: A related compound with similar structural features but lacking the benzoyl group.
4-Chloro-2-fluorobenzoyl chloride: A precursor used in the synthesis of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile.
Thiomorpholine derivatives: A broader class of compounds with varying substituents on the thiomorpholine ring.
Uniqueness
This compound is unique due to the specific combination of functional groups it possesses. The presence of both chlorine and fluorine atoms on the benzoyl group, along with the thiomorpholine and carbonitrile functionalities, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(4-chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c13-8-1-2-10(11(14)5-8)12(17)16-3-4-18-7-9(16)6-15/h1-2,5,9H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURVAADIBJGYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)C2=C(C=C(C=C2)Cl)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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